

Application Note: Screening 5-Chloroindole-3-carboxaldehyde Derivatives for Biological Activity

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Compound of Interest

Compound Name: 5-Chloroindole-3-carboxaldehyde

CAS No.: 827-01-0

Cat. No.: B1630656

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Introduction: The 5-Chloroindole-3-carboxaldehyde Scaffold

The indole moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Within this class, **5-chloroindole-3-carboxaldehyde** (CAS: 827-01-0) represents a critical pharmacophore. The C5-chlorine atom enhances lipophilicity (

), improving membrane permeability, while the C3-aldehyde serves as a versatile reactive handle for synthesizing Schiff bases, hydrazones, and chalcones.

Recent Structure-Activity Relationship (SAR) studies indicate that derivatives of this scaffold exhibit potent activities in three primary domains:

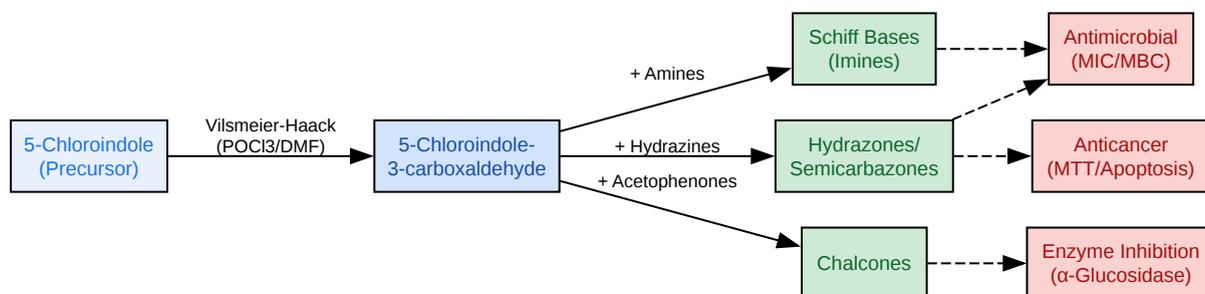
- Antimicrobial: Disruption of bacterial cell walls and inhibition of fungal ergosterol synthesis.
- Anticancer: Induction of apoptosis via caspase activation and tubulin polymerization inhibition.
- Metabolic Regulation: Inhibition of -glucosidase, offering potential for Type 2 Diabetes management.^{[1][2][3]}

This guide provides validated protocols for screening these specific biological activities, ensuring reproducible and publication-quality data.

Chemical Context & Synthesis Workflow[4][5][6][7][8][9][10][11]

Before screening, it is essential to understand the chemical diversity of the library. The aldehyde group typically undergoes condensation reactions to yield the active pharmacophores.

Figure 1: Synthesis & Screening Cascade



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Caption: Workflow from scaffold synthesis to targeted biological screening. The aldehyde intermediate is the divergence point for functional diversity.

Application Note 1: Antimicrobial Screening (MIC/MBC)

Derivatives such as semicarbazones and thiosemicarbazones of **5-chloroindole-3-carboxaldehyde** have shown MIC values comparable to standard antibiotics like Ciprofloxacin against Gram-positive bacteria (*S. aureus*, *B. subtilis*).

Protocol: Microbroth Dilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials:

- Test Compounds: 5-Chloroindole derivatives (dissolved in DMSO, stock 10 mg/mL).
- Organisms: *S. aureus* (ATCC 25923), *E. coli* (ATCC 25922), *C. albicans* (ATCC 10231).
- Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
- Detection: Resazurin dye (0.01%) or optical density (OD600).

Step-by-Step Procedure:

- Inoculum Preparation: Adjust bacterial culture to McFarland standard (CFU/mL), then dilute 1:100 in MHB.
- Plate Setup: Use a 96-well sterile microplate.
 - Add 100 μ L of MHB to all wells.
 - Add 100 μ L of test compound to Column 1.
 - Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 μ L from Column 10.
 - Column 11: Growth Control (Inoculum + DMSO).
 - Column 12: Sterility Control (Media only).
- Inoculation: Add 100 μ L of diluted inoculum to wells 1–11. Final volume: 200 μ L.
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout:

- Visual: Add 30 μ L Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.
- Quantitative: Measure Absorbance at 600 nm.
- MBC Determination: Plate 10 μ L from clear wells (MIC and above) onto Agar plates. The lowest concentration yielding no colony growth is the MBC.

Data Analysis:

Compound ID	R-Group	MIC (S. aureus) μ g/mL	MIC (E. coli) μ g/mL	Activity Class
5-Cl-Ind-1	Semicarbazone	12.5	>100	Gram(+) Selective
5-Cl-Ind-2	Phenyl-hydrazone	25.0	50.0	Broad Spectrum

| Control | Ciprofloxacin | 0.5 | 0.25 | Standard |

Application Note 2: Anticancer Screening (Cytotoxicity)

Hydrazone derivatives of **5-chloroindole-3-carboxaldehyde** are reported to induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer lines. The mechanism often involves the stabilization of the cleaved PARP-1 protein.

Protocol: MTT Cell Viability Assay

Objective: Determine the IC₅₀ (concentration inhibiting 50% cell growth).

Materials:

- Cell Lines: MCF-7, PC-3, and HFF-1 (Human Foreskin Fibroblast - Normal Control).
- Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

- Solvent: DMSO.

Step-by-Step Procedure:

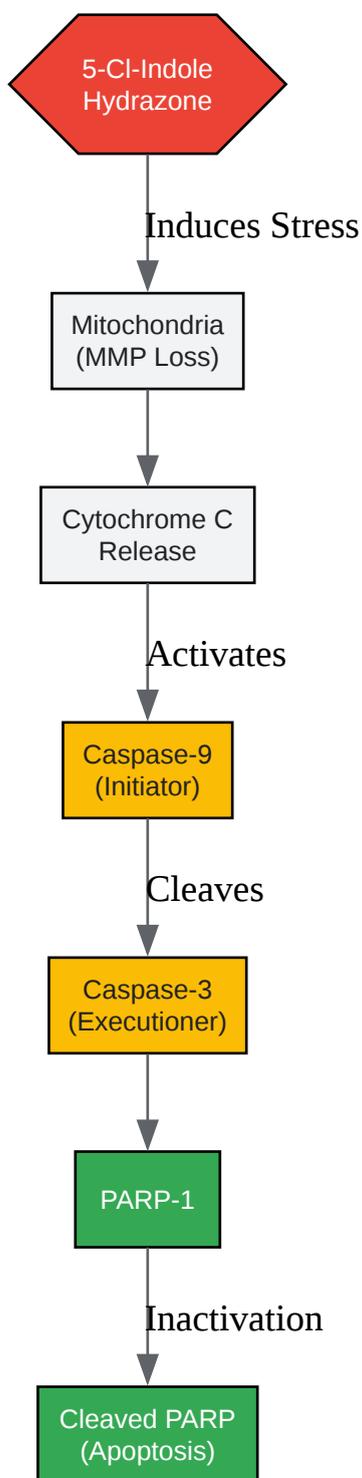
- Seeding: Seed cells in 96-well plates at

 cells/well in 100 μ L media. Incubate 24h for attachment.
- Treatment:
 - Dissolve derivatives in DMSO (keep final DMSO < 0.5% v/v).
 - Treat cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100 μ M) for 48 or 72 hours.
- MTT Addition:
 - Add 20 μ L MTT stock to each well.
 - Incubate for 4 hours at 37°C (dark). Viable mitochondria reduce MTT to purple formazan.
- Solubilization:
 - Aspirate media carefully.
 - Add 150 μ L DMSO to dissolve formazan crystals. Shake plate for 10 min.
- Measurement: Read Absorbance at 570 nm (Ref 630 nm).

Calculation:

Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Figure 2: Apoptosis Signaling Pathway (Targeted by Indole Derivatives)



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Caption: Proposed mechanism of action.[4][5][6] 5-Chloroindole derivatives trigger the intrinsic mitochondrial apoptotic pathway.

Application Note 3: Enzyme Inhibition (- Glucosidase)

Indole derivatives are emerging as non-sugar-based inhibitors of

-glucosidase, offering a therapeutic route for diabetes without the severe gastrointestinal side effects of Acarbose.

Protocol: PNPG Kinetic Assay

Objective: Evaluate inhibitory potential and determine the Mode of Inhibition (Competitive/Non-competitive).

Materials:

- Enzyme:
 - Glucosidase (from *Saccharomyces cerevisiae*), 1 U/mL.
- Substrate: p-Nitrophenyl-
 - D-glucopyranoside (pNPG).
- Buffer: 0.1 M Phosphate buffer (pH 6.9).

Step-by-Step Procedure:

- Pre-incubation:
 - Mix 20 μ L Enzyme + 20 μ L Test Compound (various conc.) + 100 μ L Buffer.
 - Incubate at 37°C for 15 minutes.
- Reaction Start:
 - Add 20 μ L pNPG substrate (2.5 mM).
 - Incubate at 37°C for 20 minutes.
- Termination: Stop reaction with 80 μ L of 0.2 M

- Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

Kinetic Analysis (Lineweaver-Burk Plot): To determine the inhibition type, perform the assay at multiple substrate concentrations (0.5, 1.0, 2.0, 4.0 mM pNPG) with fixed inhibitor concentrations.

- Competitive:

unchanged,

increases.

- Non-Competitive:

decreases,

unchanged.

- Mixed: Both change.

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